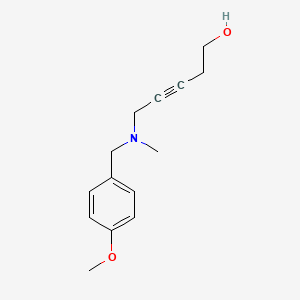

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL

Description

5-((4-Methoxybenzyl)(methyl)amino)pent-3-yn-1-OL is a synthetic organic compound characterized by a pent-3-yn-1-ol backbone substituted at the 5-position with a (4-methoxybenzyl)(methyl)amino group. This structure combines an alkyne moiety, a hydroxyl group, and a tertiary amine with an aromatic methoxy substituent. The 4-methoxybenzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the alkyne moiety offers reactivity for further functionalization .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methyl-methylamino]pent-3-yn-1-ol |

InChI |

InChI=1S/C14H19NO2/c1-15(10-4-3-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,5,10-12H2,1-2H3 |

InChI Key |

PLLWJORXBPTVAH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#CCCO)CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL typically involves the reaction of 4-methoxybenzyl chloride with methylamine to form 4-methoxybenzylmethylamine. This intermediate is then reacted with 3-pentyn-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond in the pentyn-1-ol chain can be reduced to form a saturated alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival .

Cancer Research

In the realm of oncology, compounds like 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can selectively target cancerous cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy . The selectivity index (SI) calculated from cytotoxicity assays indicates promising therapeutic windows for further development.

Cosmetic Formulations

Skin Care Products

The compound's properties make it a suitable candidate for incorporation into cosmetic formulations. Its ability to enhance skin penetration and bioavailability of active ingredients is critical in topical applications. Formulations containing this compound have been shown to improve skin hydration and elasticity, making it beneficial for anti-aging products . Moreover, the compound's potential anti-inflammatory effects can help soothe irritated skin, further enhancing its appeal in dermatological applications.

Formulation Stability

Research into the formulation stability of products containing 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL indicates that it can contribute to the overall stability and efficacy of cosmetic products. Studies have employed experimental design techniques to optimize formulations, assessing parameters such as rheological properties and sensory characteristics . These findings are crucial for the development of safe and effective cosmetic products.

Biological Research Applications

Biochemical Studies

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL serves as a valuable tool in biochemical research. Its ability to interact with specific biological targets allows researchers to study various cellular processes. For instance, it can be used to investigate signaling pathways involved in cell proliferation and differentiation . Additionally, its role as a modulator in enzyme activity presents opportunities for exploring metabolic pathways.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Calvocalle et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with derivatives similar to 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL. |

| Brazilian Journal of Pharmaceutical Sciences, 2020 | Cosmetic Formulation | Showed improved skin hydration and stability when incorporated into topical formulations. |

| ACS Symposium Series, 2007 | Cancer Research | Indicated potential for selective apoptosis induction in cancer cells with minimal effects on normal cells. |

Mechanism of Action

The mechanism of action of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4′-methoxyphenyl group in compound 7 (logP ~1.2) increases lipophilicity compared to the nitro-substituted 6 (logP ~0.8) due to the electron-donating methoxy group enhancing aromatic stability .

- Backbone Flexibility : The pent-3-yn-1-ol backbone in the target compound allows for conformational rigidity compared to benzimidazole derivatives (e.g., compound 1 in ), which may affect binding to biological targets .

Physicochemical Properties

- Melting Points : Aryl-substituted compounds (e.g., 6 and 7 ) exhibit lower melting points (30–32°C for 6 ) or remain oils (7 ) compared to benzimidazole derivatives (solid at RT) .

- Hydrogen Bonding : The hydroxyl group in pent-yn-ol derivatives enhances solubility, while the methoxybenzyl group in the target compound may reduce crystallinity compared to nitro analogs .

Biological Activity

5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL, with the molecular formula C14H19NO and a molecular weight of 233.31 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

The compound is characterized by the following properties:

- Molecular Formula : C14H19NO

- Molecular Weight : 233.31 g/mol

- CAS Number : 1416438-56-6

- Purity : Typically above 95% .

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL exhibit significant antimicrobial properties. For instance, compounds with structural similarities showed potent inhibitory effects against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 μM |

| 3g | Escherichia coli | 0.21 μM |

These findings suggest that modifications in the structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines such as HaCat (keratinocyte) and Balb/c 3T3 (fibroblast) revealed promising results for compounds in the same family as 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL. The results indicated that these compounds can selectively inhibit cell proliferation, which is crucial for their potential application in cancer therapy .

The biological activity of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Cell Membrane Integrity : These compounds may interact with bacterial membranes, leading to increased permeability and cell death.

- Interference with Cellular Metabolism : Potentially affecting metabolic pathways critical for pathogen survival.

Study on Antitumor Effects

A notable study investigated the combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor) in malignant pleural mesothelioma (MPM). While not directly testing 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL, the findings highlighted the importance of targeting similar pathways in cancer treatment. The combination therapy exhibited enhanced antitumor effects, suggesting that compounds with structural similarities could also possess significant therapeutic potential .

In Silico Studies

Computational docking studies have been performed to predict the binding interactions of similar compounds with target proteins involved in bacterial resistance mechanisms. These studies indicate favorable binding affinities and suggest that modifications to the methoxy group can enhance interaction with target sites, thus improving biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.